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Compound of Interest

Compound Name:
3-Benzo[1,3]dioxol-5-yl-benzoic

acid

Cat. No.: B1302573 Get Quote

An In-Depth Technical Guide on 3-Benzodioxol-5-yl-benzoic acid

Introduction
3-Benzodioxol-5-yl-benzoic acid is an organic compound featuring a biphenyl-like scaffold,

where a benzoic acid moiety is linked to a 1,3-benzodioxole group. The 1,3-benzodioxole

functional group, also known as methylenedioxyphenyl, is a prominent structural motif found in

numerous natural products (e.g., safrole, piperine) and synthetic compounds with significant

biological activities. Its presence often imparts unique pharmacological properties, making it a

valuable building block in medicinal chemistry and drug discovery. This document provides a

comprehensive overview of 3-Benzodioxol-5-yl-benzoic acid, its chemical properties, a

plausible synthetic route, and the broader biological context of benzodioxole derivatives for

researchers and drug development professionals.

Compound Identification and Chemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 24351-56-2 to 3-Benzodioxol-

5-yl-benzoic acid.[1] A summary of its key computed chemical and physical properties is

presented below.[1]
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Property Value Source

CAS Number 24351-56-2
EPA DSSTox; European

Chemicals Agency (ECHA)[1]

Molecular Formula C₁₄H₁₀O₄ PubChem[1]

Molecular Weight 242.23 g/mol PubChem[1]

IUPAC Name
3-(1,3-benzodioxol-5-

yl)benzoic acid
Lexichem TK 2.7.0[1]

XLogP3 2.9 PubChem[1]

Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18[1]

Hydrogen Bond Acceptor

Count
4 Cactvs 3.4.8.18[1]

Rotatable Bond Count 2 Cactvs 3.4.8.18[1]

Topological Polar Surface Area 55.8 Å² Cactvs 3.4.8.18[1]

Heavy Atom Count 18 PubChem[1]

SMILES
C1OC2=C(O1)C=C(C=C2)C3=

CC(=CC=C3)C(=O)O
OEChem 2.3.0[1]

Synthetic Pathway and Experimental Protocol
The synthesis of 3-Benzodioxol-5-yl-benzoic acid can be efficiently achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming

carbon-carbon bonds is ideal for linking the two aromatic rings of the target molecule.
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Caption: Proposed Suzuki coupling workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic

acid.

Detailed Experimental Protocol: Suzuki Coupling
Objective: To synthesize 3-Benzodioxol-5-yl-benzoic acid from 5-bromobenzo[d][2][3]dioxole

and 3-carboxyphenylboronic acid.

Reagents and Materials:

5-Bromobenzo[d][2][3]dioxole (1.0 eq)

3-Carboxyphenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)

Toluene

Ethanol (EtOH)

Deionized Water

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Standard glassware for workup and purification

Procedure:

To a 250 mL round-bottom flask, add 5-bromobenzo[d][2][3]dioxole, 3-carboxyphenylboronic

acid, and potassium carbonate.

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this

process three times to ensure an inert atmosphere.

Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

To this stirred suspension, add the palladium catalyst, Pd(PPh₃)₄.

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately

80-100 °C) with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is

typically complete within 12-24 hours.

Upon completion, cool the mixture to room temperature.

Dilute the mixture with water and transfer it to a separatory funnel.
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Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid

product.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to obtain pure 3-Benzodioxol-5-yl-benzoic acid.

Biological Activity and Drug Development Potential
The 1,3-benzodioxole moiety is a key pharmacophore in many biologically active molecules.

Derivatives of this core structure have demonstrated a wide range of therapeutic potentials,

making 3-Benzodioxol-5-yl-benzoic acid a compound of interest for further investigation and as

a scaffold for new drug entities.

Antidiabetic Potential: Recent studies have focused on benzodioxole carboxamide derivatives

as potential antidiabetic agents.[4] Certain compounds in this class have shown potent in vitro

inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance,

compounds IIa and IIc from one study exhibited IC₅₀ values of 0.85 µM and 0.68 µM,

respectively, against α-amylase.[4] Furthermore, these compounds displayed low cytotoxicity in

normal cell lines, suggesting a favorable safety profile.[4] In vivo studies in streptozotocin-

induced diabetic mice showed that compound IIc significantly reduced blood glucose levels,

highlighting the potential of this scaffold in developing new antidiabetic drugs.[4]

Antimicrobial and Anticancer Activity: The benzodioxole structure is also associated with

antimicrobial and anticancer properties.[2][5][6]

Antibacterial: A series of 5-(benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-

dihydropyrazole derivatives were synthesized and showed high activity against various

Gram-positive and Gram-negative bacteria.[5]
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Anticancer: Modifications to the 1,3-benzodioxole moiety of noscapine, a natural product with

weak anti-mitotic activity, have led to potent cytotoxic agents against breast cancer (MCF-7)

cells, with some analogues showing EC₅₀ values as low as 0.73 µM.[6] These compounds

were found to inhibit tubulin polymerization.[6]

Auxin Receptor Agonism: In the field of agricultural science, 1,3-benzodioxole derivatives have

been designed as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).

[7][8] Auxins are a class of plant hormones that regulate root growth. A derivative, named K-10,

demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and

Oryza sativa by enhancing auxin-related signaling responses.[7][8] This activity is mediated

through the TIR1 signaling pathway.
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Caption: Simplified TIR1 signaling pathway activated by a 1,3-benzodioxole derivative (K-10).

Conclusion
3-Benzodioxol-5-yl-benzoic acid, with its CAS number 24351-56-2, represents a valuable

chemical entity rooted in the well-established biological significance of the 1,3-benzodioxole

scaffold. Its straightforward synthesis via methods like the Suzuki coupling makes it an

accessible starting point for chemical library development. The diverse biological activities

exhibited by its derivatives—ranging from antidiabetic and anticancer to plant growth promotion

—underscore the vast potential held within this structural class. For researchers in drug

discovery and development, this compound and its analogues offer a promising platform for the

design of novel therapeutics and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34159741/
https://pubmed.ncbi.nlm.nih.gov/34159741/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.902902/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9226723/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.902902/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9226723/
https://www.benchchem.com/product/b1302573?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302573?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3-Benzo[1,3]dioxol-5-yl-benzoic acid | C14H10O4 | CID 2756678 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid|CAS 1261894-05-6 [benchchem.com]

3. cas 775310-75-3|| where to buy 3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid
[english.chemenu.com]

4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic
Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-
substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

6. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and
Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as
Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent
Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-Benzodioxol-5-yl-benzoic acid CAS number lookup].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302573#3-benzodioxol-5-yl-benzoic-acid-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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